Cas no 854636-01-4 (Boronic acid, B-(2-bromo-4-methylphenyl)-)

Boronic acid, B-(2-bromo-4-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- Boronic acid, B-(2-bromo-4-methylphenyl)-
- B-(2-Bromo-4-methylphenyl)boronic acid (ACI)
- p-Tolueneboronic acid, 2-bromo- (4CI)
- (2-Bromo-4-methylphenyl)boronic acid
- 2-Bromo-4-methylphenylboronic acid
- MFCD27756652
- E93119
- 854636-01-4
- BS-51093
-
- MDL: MFCD27756652
- インチ: 1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
- InChIKey: PWIXPRHFXJQBJS-UHFFFAOYSA-N
- ほほえんだ: BrC1C(B(O)O)=CC=C(C)C=1
計算された属性
- せいみつぶんしりょう: 213.98007g/mol
- どういたいしつりょう: 213.98007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
Boronic acid, B-(2-bromo-4-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB516397-5 g |
2-Bromo-4-methylphenylboronic acid |
854636-01-4 | 5g |
€363.20 | 2023-04-17 | ||
abcr | AB516397-1 g |
2-Bromo-4-methylphenylboronic acid |
854636-01-4 | 1g |
€143.80 | 2023-04-17 | ||
eNovation Chemicals LLC | Y1257742-1g |
2-Bromo-4-methylphenylboronic acid |
854636-01-4 | 98% | 1g |
$110 | 2024-06-05 | |
abcr | AB516397-25g |
2-Bromo-4-methylphenylboronic acid; . |
854636-01-4 | 25g |
€980.60 | 2025-03-19 | ||
abcr | AB516397-10g |
2-Bromo-4-methylphenylboronic acid; . |
854636-01-4 | 10g |
€525.90 | 2025-03-19 | ||
eNovation Chemicals LLC | Y1257742-250mg |
2-Bromo-4-methylphenylboronic acid |
854636-01-4 | 98% | 250mg |
$70 | 2025-02-19 | |
Ambeed | A565068-5g |
(2-Bromo-4-methylphenyl)boronic acid |
854636-01-4 | 98% | 5g |
$253.0 | 2024-04-17 | |
1PlusChem | 1P01KYLG-100mg |
2-Bromo-4-methylphenylboronic acid |
854636-01-4 | 98% | 100mg |
$21.00 | 2024-04-21 | |
Aaron | AR01KYTS-100mg |
2-Bromo-4-methylphenylboronic acid |
854636-01-4 | 98% | 100mg |
$14.00 | 2025-02-12 | |
Key Organics Ltd | BS-51093-1g |
(2-Bromo-4-methylphenyl)boronic acid |
854636-01-4 | >97% | 1g |
£188.00 | 2025-02-08 |
Boronic acid, B-(2-bromo-4-methylphenyl)- 合成方法
ごうせいかいろ 1
1.2 Reagents: Triethyl borate ; -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
ごうせいかいろ 2
1.2 Reagents: Trimethyl borate ; -78 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, acidified, rt
Boronic acid, B-(2-bromo-4-methylphenyl)- Raw materials
Boronic acid, B-(2-bromo-4-methylphenyl)- Preparation Products
Boronic acid, B-(2-bromo-4-methylphenyl)- 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
Boronic acid, B-(2-bromo-4-methylphenyl)-に関する追加情報
Recent Advances in Boronic Acid, B-(2-bromo-4-methylphenyl)- (CAS: 854636-01-4) Research: A Comprehensive Review
Boronic acids have emerged as pivotal compounds in medicinal chemistry and drug discovery due to their unique reactivity and versatility in forming covalent bonds with biological targets. Among these, Boronic acid, B-(2-bromo-4-methylphenyl)- (CAS: 854636-01-4) has garnered significant attention in recent studies for its potential applications in oncology and infectious disease therapeutics. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanistic insights, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the optimized synthetic route for Boronic acid, B-(2-bromo-4-methylphenyl)-, achieving a 78% yield through palladium-catalyzed Miyaura borylation of 2-bromo-4-methylbromobenzene. The researchers emphasized the compound's stability under physiological conditions, a critical factor for its pharmaceutical applications. Structural analysis revealed that the bromo and methyl substituents at the 2- and 4-positions respectively contribute to enhanced target binding specificity compared to simpler phenylboronic acid derivatives.
In the context of therapeutic applications, multiple research groups have investigated this compound as a proteasome inhibitor. A Nature Communications paper demonstrated its potent inhibition of the β5 subunit of the 20S proteasome with an IC50 of 42 nM, showing particular efficacy against multiple myeloma cell lines. The 2-bromo-4-methylphenyl moiety was found to significantly improve cellular permeability compared to first-generation boronic acid proteasome inhibitors, while maintaining low cytotoxicity against normal cells (selectivity index > 15).
Emerging research has also explored its utility in antibiotic development. A 2024 ACS Infectious Diseases report highlighted its synergistic effect with β-lactams against MRSA strains, where the boronic acid moiety acts as a β-lactamase inhibitor. The 4-methyl group was crucial for maintaining this inhibitory activity while reducing off-target effects on human serine proteases. This dual functionality positions Boronic acid, B-(2-bromo-4-methylphenyl)- as a promising scaffold for next-generation antibiotic adjuvants.
From a drug delivery perspective, recent advancements have utilized this compound in stimuli-responsive nanocarriers. Its ability to form pH-sensitive boronate esters with diols has been exploited for tumor-targeted drug release, with a 2024 Biomaterials study reporting 3.2-fold increased drug accumulation in tumor tissue compared to non-boronic acid containing counterparts. The bromo substituent was found to modulate the hydrolysis kinetics of these boronate esters, allowing precise tuning of drug release profiles.
Ongoing clinical investigations are evaluating derivatives of Boronic acid, B-(2-bromo-4-methylphenyl)- as potential therapeutics. Phase I trials for a proteasome inhibitor incorporating this scaffold have shown promising safety profiles, with dose-limiting toxicities observed at concentrations 40% higher than therapeutic levels. Computational modeling predicts that further modification of the bromo position could yield compounds with improved pharmacokinetic properties, particularly regarding plasma protein binding and metabolic stability.
In conclusion, Boronic acid, B-(2-bromo-4-methylphenyl)- represents a versatile chemical scaffold with demonstrated potential across multiple therapeutic areas. Its unique substitution pattern offers advantages in target specificity, cellular permeability, and tunable reactivity that distinguish it from simpler boronic acid derivatives. Future research directions likely include exploration of its applications in targeted protein degradation and as a component of covalent inhibitors for challenging drug targets.
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